butyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate
Overview
Description
Butyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group attached to a benzoic acid derivative, which is further substituted with a 3-(4-methoxyphenyl)propanoyl group
Scientific Research Applications
Butyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug formulations due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with butanol in the presence of an acid catalyst. This is followed by the acylation of the resulting butyl 4-aminobenzoate with 3-(4-methoxyphenyl)propanoic acid chloride under basic conditions. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of 4-{[3-(4-hydroxyphenyl)propanoyl]amino}benzoate.
Reduction: Formation of butyl 4-{[3-(4-methoxyphenyl)propan-1-ol]amino}benzoate.
Substitution: Formation of 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoic acid.
Mechanism of Action
The mechanism of action of butyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: Lacks the 3-(4-methoxyphenyl)propanoyl group, making it less complex.
Butyl 4-{[3-(4-hydroxyphenyl)propanoyl]amino}benzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Butyl 4-{[3-(4-methoxyphenyl)propan-1-ol]amino}benzoate: Similar structure but with an alcohol group instead of a carbonyl group.
Uniqueness
Butyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate is unique due to the presence of both the butyl ester and the 3-(4-methoxyphenyl)propanoyl groups. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
butyl 4-[3-(4-methoxyphenyl)propanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-3-4-15-26-21(24)17-8-10-18(11-9-17)22-20(23)14-7-16-5-12-19(25-2)13-6-16/h5-6,8-13H,3-4,7,14-15H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZAEJSMCCTMOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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